2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a chemical compound with the molecular formula and a molecular weight of 292.14 g/mol. It features a benzoic acid structure substituted with an ethoxy group and a tetramethyl-1,3,2-dioxaborolane moiety. This unique combination of functional groups imparts distinctive chemical properties and reactivity to the compound, making it of interest in various fields of research and industry .
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled temperatures to minimize side reactions .
Research indicates that 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exhibits biological activity, particularly in the realm of medicinal chemistry. Its structure allows it to interact with various biological targets, potentially leading to applications in drug development. The compound's mechanism of action may involve covalent bonding with nucleophilic sites on proteins, altering their function and contributing to its biological effects .
Synthesis of 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of 2-ethoxybenzoic acid with tetramethyl-1,3,2-dioxaborolane in the presence of a catalyst. Various synthetic routes can optimize yield and purity, including:
This compound finds applications across multiple domains:
Interaction studies have shown that 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can form stable complexes with various biomolecules. These interactions are crucial for understanding its potential therapeutic effects and mechanisms within biological systems. Research continues to explore its binding affinities and specific interactions with target proteins or enzymes .
Several compounds share structural similarities with 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | C15H21BO4 | Contains an ethyl ester instead of an acid group |
2-Ethoxybenzaldehyde | C9H10O3 | Lacks the dioxaborolane moiety; simpler structure |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid | C15H21BO5 | Similar dioxaborolane structure but different substitution pattern |
The uniqueness of 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid lies in its specific combination of an ethoxy substituent and a dioxaborolane group attached to the benzoic acid framework. This configuration enhances its reactivity and potential applications compared to other similar compounds .
The IUPAC name for this compound is 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Its structure consists of:
The molecular formula is C₁₅H₂₁BO₅, with a molecular weight of 292.14 g/mol. The boronic ester group enhances stability compared to free boronic acids, making it suitable for Suzuki-Miyaura cross-couplings.
Boronic acids and esters gained prominence in the 20th century due to their utility in organic synthesis. The pinacol ester group, introduced in the 1990s, addressed the instability of boronic acids by providing a protected form that resists protodeboronation. The ethoxy-substituted benzoic acid derivatives, such as 4-borono-2-ethoxy-benzoic acid (CAS: 852927-09-4), have been explored for their biological activities, including kinase inhibition.
This compound belongs to two key classes: